![molecular formula C22H28N2O6 B4302884 ethyl cyano[1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ylidene]acetate](/img/structure/B4302884.png)
ethyl cyano[1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ylidene]acetate
Vue d'ensemble
Description
Ethyl cyano[1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ylidene]acetate is a useful research compound. Its molecular formula is C22H28N2O6 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl cyano[1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ylidene]acetate is 416.19473662 g/mol and the complexity rating of the compound is 874. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl cyano[1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ylidene]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl cyano[1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ylidene]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Bridged Analogs of Pyrrolizidine Alkaloids
Konovalova et al. (2013) describe the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with a compound structurally related to the requested chemical, resulting in ethyl 6′-aryl-2′-(2-hydroxyphenyl)-11′,11′-dimethyl-3′,4,4′,13′-tetraoxospiro[2,5-cyclohexadiene-1,9′-(7′-oxa-2′,12′-diazatetracyclo[6.5.1.01,5.08,12]tetradec-5′-ene)]-14′-carboxylates. These products are considered as bridged analogs of pyrrolizidine alkaloids, demonstrating the chemical's use in synthesizing complex heterocyclic structures (Konovalova et al., 2013).
Four-Component Condensation Synthesis
Stryapunina et al. (2008) conducted a study involving a compound similar to the requested chemical in a four-component condensation process. This process involved 1,3,5-trimethoxybenzene, a C2-synton, and alkyl cyanoacetate, indicating the chemical's role in multi-component chemical syntheses (Stryapunina et al., 2008).
Spirocyclic Compounds Synthesis
Yu et al. (2015) describe a one-pot synthesis process that unexpectedly produced spirocyclic compounds, including a compound structurally similar to the one . This synthesis involved a reaction with acrylonitrile and demonstrated the utility of such compounds in creating novel spirocyclic structures (Yu et al., 2015).
Synthesis
of Novel Spiroheterocyclic CompoundsShklyaev et al. (2004) explored the reaction of isobutyraldehyde and cyanoacetic ester with meta-xylene, leading to the formation of a novel spiroheterocyclic system including a compound similar to ethyl cyano[1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ylidene]acetate. This study highlights the compound's potential in constructing complex spiroheterocyclic structures (Shklyaev et al., 2004).
Development of β-CH-Acylated Heterocyclic Enamines
Konovalova et al. (2014) researched the reaction of 5-arylfuran-2,3-diones with heterocyclic enamines, leading to the production of β-CH-acylation products. These findings illustrate the compound's applicability in the field of organic synthesis, particularly in developing acylated heterocyclic structures (Konovalova et al., 2014).
Manganese(III)-Mediated Synthesis
Tsubusaki and Nishino (2009) conducted a study involving manganese(III) acetate-mediated oxidative cyclization, which produced compounds structurally related to the chemical . This research demonstrates the compound's role in facilitating selective cyclization reactions in organic chemistry (Tsubusaki & Nishino, 2009).
Three-Component Condensation in Medicinal Chemistry
Sabitov et al. (2020) utilized a three-component condensation process involving ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates, malononitrile, and acyclic enols to produce substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates. This process is relevant in medicinal chemistry for generating compounds with potential biological activity (Sabitov et al., 2020).
Propriétés
IUPAC Name |
ethyl 2-cyano-2-[(1Z)-1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ylidene]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-7-29-19(25)11-16-22(13-21(3,4)24-16)17(27-5)9-14(10-18(22)28-6)15(12-23)20(26)30-8-2/h9-11,24H,7-8,13H2,1-6H3/b15-14?,16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHDXBAXOHWDIO-UFMHNAQBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C2(CC(N1)(C)C)C(=CC(=C(C#N)C(=O)OCC)C=C2OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/C2(CC(N1)(C)C)C(=CC(=C(C#N)C(=O)OCC)C=C2OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl cyano[(1Z)-1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ylidene]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.